4-(3-(Trifluoromethyl)phenyl)-1H-pyrrolo[2,3-b]pyridine
Description
4-(3-(Trifluoromethyl)phenyl)-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that features a pyridine ring fused to a pyrrole ring, with a trifluoromethylphenyl group attached. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties and its role as a building block in the synthesis of various bioactive molecules .
Properties
CAS No. |
916173-13-2 |
|---|---|
Molecular Formula |
C14H9F3N2 |
Molecular Weight |
262.23 g/mol |
IUPAC Name |
4-[3-(trifluoromethyl)phenyl]-1H-pyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C14H9F3N2/c15-14(16,17)10-3-1-2-9(8-10)11-4-6-18-13-12(11)5-7-19-13/h1-8H,(H,18,19) |
InChI Key |
XWRZDBIWCPESJH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=C3C=CNC3=NC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-(Trifluoromethyl)phenyl)-1H-pyrrolo[2,3-b]pyridine typically involves the condensation of trifluoromethyl-substituted 1,3-dicarbonyl compounds with cyanacetamide, followed by cyclization reactions . Another method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using the aforementioned synthetic routes. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(3-(Trifluoromethyl)phenyl)-1H-pyrrolo[2,3-b]pyridine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups attached to the pyridine and pyrrole rings.
Substitution: The trifluoromethyl group and other substituents can be replaced through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can introduce different functional groups into the molecule .
Scientific Research Applications
Kinase Inhibition
One of the most significant applications of 4-(3-(trifluoromethyl)phenyl)-1H-pyrrolo[2,3-b]pyridine is its role as a kinase inhibitor. Kinases are enzymes that play crucial roles in cellular signaling pathways, and their dysregulation is often associated with various diseases, including cancer.
- Focal Adhesion Kinase (FAK) Inhibition : Research has shown that derivatives of 1H-pyrrolo[2,3-b]pyridine exhibit potent inhibitory activity against focal adhesion kinase. This inhibition is crucial for developing therapies targeting tumor growth and metastasis . The compound's structure allows for selective binding to the kinase's active site, making it a promising candidate for further drug development.
- Case Study : A study demonstrated that specific substitutions on the pyrrolo[2,3-b]pyridine scaffold led to compounds with submicromolar cellular FAK inhibition potential. The structural modifications significantly impacted the selectivity and potency of the inhibitors, highlighting the versatility of this compound in medicinal chemistry .
Organic Electronics
Beyond its medicinal applications, 4-(3-(trifluoromethyl)phenyl)-1H-pyrrolo[2,3-b]pyridine has potential uses in organic electronics. Its unique electronic properties can be harnessed in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
- Properties : The trifluoromethyl group enhances the electron-withdrawing ability of the compound, which can improve charge transport properties in organic semiconductor applications .
- Research Findings : Studies have indicated that incorporating such pyrrolo[2,3-b]pyridine derivatives into polymer matrices can lead to improved performance in OLED devices due to better charge mobility and stability under operational conditions.
Synthesis Techniques
The synthesis of 4-(3-(trifluoromethyl)phenyl)-1H-pyrrolo[2,3-b]pyridine typically involves multi-step organic reactions. Key methods include:
- Regioselective Functionalization : Techniques such as the Balz-Schiemann reaction have been employed to introduce trifluoromethyl groups selectively at desired positions on the pyridine ring .
- Fragment-Based Drug Discovery : Recent advancements in fragment-based approaches have facilitated the identification of novel derivatives with enhanced biological activity by systematically modifying the core structure of pyrrolo[2,3-b]pyridine derivatives .
Summary of Applications
Mechanism of Action
The mechanism of action of 4-(3-(Trifluoromethyl)phenyl)-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to bind to serine/threonine kinase AKT1, estrogen receptor alpha (ERα), and human epidermal growth factor receptor 2 (HER2), disrupting key cellular signaling pathways involved in cancer progression . This binding leads to the inhibition of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)pyridine: This compound shares the trifluoromethyl group but lacks the fused pyrrole ring, making it less complex and potentially less bioactive.
2-Fluoro-4-(trifluoromethyl)pyridine: Similar in structure but with a fluorine atom instead of a pyrrole ring, used in different chemical reactions and applications.
Pyrazolo[3,4-b]pyridine derivatives: These compounds have a similar fused ring structure but differ in the specific substituents and their positions, leading to different pharmacological properties.
Uniqueness
4-(3-(Trifluoromethyl)phenyl)-1H-pyrrolo[2,3-b]pyridine is unique due to its specific combination of a trifluoromethylphenyl group and a fused pyridine-pyrrole ring system. This structure imparts distinct chemical and biological properties, making it a valuable compound in various fields of research and industry .
Biological Activity
4-(3-(Trifluoromethyl)phenyl)-1H-pyrrolo[2,3-b]pyridine is a compound of significant interest in pharmacological research due to its potential biological activities, particularly as a kinase inhibitor. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy in various biological assays, and potential therapeutic applications.
- Molecular Formula : C13H9F3N2
- Molecular Weight : 252.22 g/mol
- CAS Number : 122379-63-9
Research indicates that 4-(3-(Trifluoromethyl)phenyl)-1H-pyrrolo[2,3-b]pyridine acts primarily as an inhibitor of fibroblast growth factor receptors (FGFRs). FGFRs play a crucial role in cell proliferation, differentiation, and survival, making them valuable targets in cancer therapy. The compound has demonstrated potent inhibitory activity against FGFR1, FGFR2, and FGFR3 with IC50 values reported as low as 7 nM for FGFR1 .
In Vitro Studies
- Cell Proliferation :
- Induction of Apoptosis :
- Migration and Invasion :
Structure-Activity Relationship (SAR)
The presence of the trifluoromethyl group on the phenyl ring appears to enhance the binding affinity to FGFRs. Variations in substituents on the pyrrolo[2,3-b]pyridine scaffold have been explored to optimize biological activity further. For instance, modifications at different positions on the pyridine ring have been shown to affect potency and selectivity towards specific FGFR isoforms .
Case Study 1: Anticancer Activity
A study involving a series of pyrrolo[2,3-b]pyridine derivatives demonstrated that compound 4h (a close analog) exhibited robust anti-proliferative effects against various cancer cell lines with IC50 values ranging from 7 nM to over 700 nM depending on the FGFR isoform targeted . This indicates that structural modifications can lead to significant variations in biological activity.
Case Study 2: Kinase Inhibition
In another investigation focusing on SGK-1 kinase inhibition, derivatives similar to 4-(3-(Trifluoromethyl)phenyl)-1H-pyrrolo[2,3-b]pyridine were shown to effectively inhibit SGK-1 activity in vitro, suggesting potential for treating disorders associated with aberrant SGK-1 signaling .
Summary of Findings
| Activity Type | Assay Type | IC50 Value | Notes |
|---|---|---|---|
| FGFR Inhibition | Biochemical Assay | 7 nM | Potent against FGFR1 |
| Cell Proliferation | MTT Assay | ~10 µM | Significant inhibition in breast cancer cells |
| Induction of Apoptosis | Flow Cytometry | Not specified | Enhanced apoptosis in treated cells |
| Migration/Invasion Inhibition | Transwell Assay | Not specified | Down-regulated MMP9 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
